molecular formula C18H20F3N3O4S B2473566 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380191-80-8

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2473566
CAS No.: 2380191-80-8
M. Wt: 431.43
InChI Key: NVGXFXPLSCBPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked through an ether bond to a 4-ethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the pyrimidine core and the trifluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
  • 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
  • 2-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxy group, for example, may enhance the compound’s solubility and bioavailability compared to its analogs with different substituents.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O4S/c1-2-27-13-3-5-15(6-4-13)29(25,26)24-11-8-14(9-12-24)28-17-22-10-7-16(23-17)18(19,20)21/h3-7,10,14H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGXFXPLSCBPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.